molecular formula C17H19N3O2S2 B268863 N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide

Cat. No. B268863
M. Wt: 361.5 g/mol
InChI Key: CQPLMXGGBRUKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide, also known as D609, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields. D609 was first synthesized in the 1980s and has since been extensively studied for its biochemical and physiological effects.

Mechanism of Action

N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide exerts its effects through inhibiting the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. By inhibiting the activity of PC-PLC, N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has also been studied for its effects on various other physiological processes. N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have anti-inflammatory effects, as well as potential applications in the treatment of cardiovascular diseases and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in lab experiments is its relatively low cost and ease of synthesis. N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is also stable and has a long shelf life, making it an ideal compound for use in long-term experiments. However, one of the limitations of using N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide. One area of research could be in the development of novel cancer therapies based on N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide, either as a standalone treatment or in combination with other drugs. Another potential area of research could be in the development of new treatments for cardiovascular diseases and neurodegenerative disorders based on the anti-inflammatory and neuroprotective effects of N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide. Additionally, further research could be conducted to optimize the synthesis and formulation of N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide to improve its solubility and bioavailability.

Synthesis Methods

N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-phenylthiophene-2-carboxylic acid with diethylamine, followed by the addition of carbon disulfide and subsequent reaction with ethylenediamine. The resulting product is then purified through recrystallization to obtain pure N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide.

Scientific Research Applications

N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been widely used in scientific research for its potential applications in various fields. One of the major areas of research has been in the field of cancer therapy, where N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

properties

Product Name

N-{[3-(diethylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide

Molecular Formula

C17H19N3O2S2

Molecular Weight

361.5 g/mol

IUPAC Name

N-[[3-(diethylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H19N3O2S2/c1-3-20(4-2)16(22)12-7-5-8-13(11-12)18-17(23)19-15(21)14-9-6-10-24-14/h5-11H,3-4H2,1-2H3,(H2,18,19,21,23)

InChI Key

CQPLMXGGBRUKQQ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

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